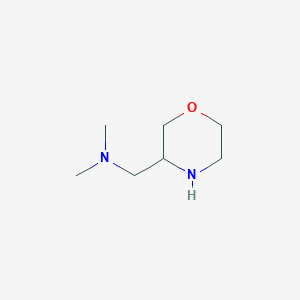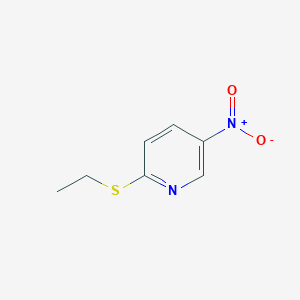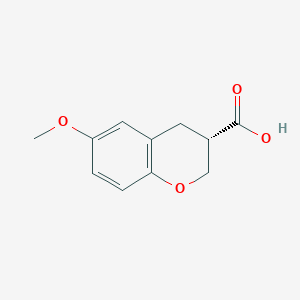
(S)-6-methoxychroman-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-6-methoxychroman-3-carboxylic acid” is a specialty chemical . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of “(S)-6-methoxychroman-3-carboxylic acid” is C11H12O4 . The InChI code is 1S/C11H12O4/c1-14-9-2-3-10-7(5-9)4-8(6-15-10)11(12)13/h2-3,5,8H,4,6H2,1H3,(H,12,13)/t8-/m0/s1 .Physical And Chemical Properties Analysis
“(S)-6-methoxychroman-3-carboxylic acid” has a molecular weight of 208.21 . It is a solid at room temperature . The storage temperature is between 2-8°C in a dry environment .Scientific Research Applications
Biocatalyst Inhibition and Engineered Microbes
Carboxylic acids, including (S)-6-methoxychroman-3-carboxylic acid, are known for their microbial inhibition properties, which is significant for bioprocessing and fermentation technologies. Engineered microbes such as Escherichia coli and Saccharomyces cerevisiae are often inhibited by these acids, affecting their yield and titer in biorenewable chemical production. The research suggests metabolic engineering strategies could increase microbial robustness against such inhibition, highlighting the role of carboxylic acids as both feedstock and antimicrobial agents in industrial biotechnology (Jarboe, Royce, & Liu, 2013).
Antioxidant and Therapeutic Applications
Carboxylic acids, including derivatives similar to (S)-6-methoxychroman-3-carboxylic acid, exhibit a range of therapeutic applications due to their antioxidant properties. Studies have identified that such compounds can prevent diseases like diabetes, cardiovascular diseases (CVDs), cancer, and possess anti-inflammatory and neuroprotective activities. This wide range of bioactivities suggests the potential of (S)-6-methoxychroman-3-carboxylic acid in drug discovery and development for managing various health conditions (Srinivasulu et al., 2018).
Antimicrobial and Cytotoxic Activity
The structural differences in carboxylic acids, including those similar to (S)-6-methoxychroman-3-carboxylic acid, impact their antimicrobial and cytotoxic activities. Studies comparing different carboxylic acids have shown that structural modifications can significantly influence their bioactivity, suggesting potential applications in designing new antimicrobial and anticancer agents. This underscores the importance of structural analysis in the development of carboxylic acid-based therapeutics (Godlewska-Żyłkiewicz et al., 2020).
Industrial Applications and Bioremediation
Beyond therapeutic applications, carboxylic acids like (S)-6-methoxychroman-3-carboxylic acid have potential in industrial applications, including bioremediation and catalysis. The versatility of carboxylic acids in biotechnological processes, such as in the development of sustainable polymers and as intermediates in the synthesis of industrial chemicals, highlights their importance in advancing green chemistry and sustainability (Sprakel & Schuur, 2019).
Safety and Hazards
“(S)-6-methoxychroman-3-carboxylic acid” is associated with several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . The safety information suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
(3S)-6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-2-3-10-7(5-9)4-8(6-15-10)11(12)13/h2-3,5,8H,4,6H2,1H3,(H,12,13)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYLMFXPYODSEB-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)OC[C@H](C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6-methoxychroman-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

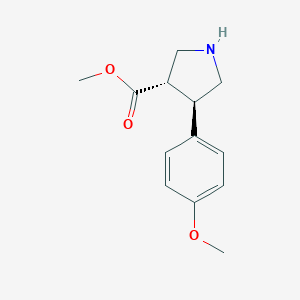
![[2-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B172011.png)
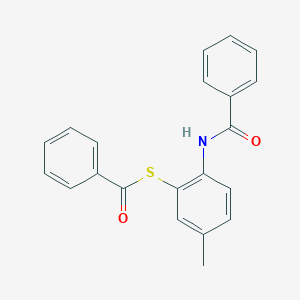
![5-Chloro-2-methylthiazolo[5,4-b]pyridine](/img/structure/B172017.png)
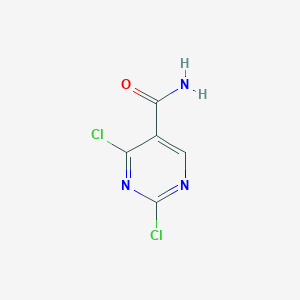
![1-Benzhydryl-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B172027.png)
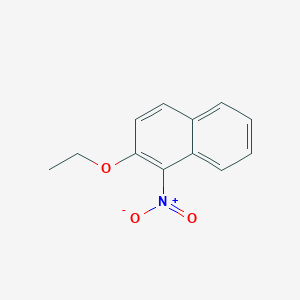
![Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B172035.png)
